Product packaging for 4-Hydrazino-5-phenylpyrimidine(Cat. No.:)

4-Hydrazino-5-phenylpyrimidine

Cat. No.: B372539
M. Wt: 186.21g/mol
InChI Key: OYAWAJSYDFXHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydrazino-5-phenylpyrimidine is a versatile pyrimidine derivative designed for use in medicinal chemistry and drug discovery research. This compound serves as a crucial synthetic intermediate for the preparation of various fused ring systems, including triazolopyrimidines . Pyrimidine scaffolds, in general, are recognized for their wide range of pharmacological activities, making this hydrazino-functionalized analog a valuable building block for developing novel bioactive molecules . Research into related pyrimidine and pyrimidopyrimidine derivatives has demonstrated significant potential in areas such as anticancer and antimicrobial activities . The reactive hydrazino group allows for further chemical modifications, enabling researchers to create diverse libraries of compounds for biological screening. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N4 B372539 4-Hydrazino-5-phenylpyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21g/mol

IUPAC Name

(5-phenylpyrimidin-4-yl)hydrazine

InChI

InChI=1S/C10H10N4/c11-14-10-9(6-12-7-13-10)8-4-2-1-3-5-8/h1-7H,11H2,(H,12,13,14)

InChI Key

OYAWAJSYDFXHKU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=CN=C2NN

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CN=C2NN

Origin of Product

United States

Synthetic Methodologies for 4 Hydrazino 5 Phenylpyrimidine and Its Analogues

Direct Synthetic Pathways to 4-Hydrazino-5-phenylpyrimidine

Direct synthetic routes aim to construct the this compound molecule in a highly convergent manner, often by introducing the hydrazinyl group in a key bond-forming step.

Hydrazinolysis Reactions of Substituted Pyrimidines

Hydrazinolysis is a cornerstone reaction for the synthesis of hydrazinopyrimidines. This nucleophilic substitution reaction involves the treatment of a pyrimidine (B1678525) ring bearing a suitable leaving group at the C4-position with hydrazine (B178648) hydrate (B1144303). The lone pair of electrons on the hydrazine nitrogen attacks the electron-deficient C4 carbon of the pyrimidine ring, leading to the displacement of the leaving group.

The efficiency of the hydrazinolysis reaction is highly dependent on the nature of the leaving group. Common leaving groups employed in the synthesis of 4-hydrazinopyrimidines include halides (e.g., chloro), methylthio (-SMe), and methylsulfonyl (-SO₂Me) groups. For instance, the reaction of 2-(methylthio) or 2-(methylsulfonyl) substituted pyrimidines with hydrazine hydrate effectively yields the corresponding hydrazino derivatives. ekb.egnih.gov The reaction of 4,6-dichloro-2-methylthio-5-phenylpyrimidine (B1593658) with hydrazine hydrate in methanol (B129727) results in the selective substitution of one chloro group to form 4-chloro-6-hydrazino-2-methylthio-5-phenylpyrimidine. prepchem.com Similarly, refluxing 2-hydrazinyl-6-oxo-4-aryl-1,6-dihydropyrimidine-5-carbonitriles can be obtained from the corresponding 2-thiol derivatives upon treatment with hydrazine hydrate in ethanol (B145695). nih.gov

The reaction conditions for hydrazinolysis can vary, but typically involve heating the substituted pyrimidine with an excess of hydrazine hydrate in a protic solvent like ethanol or methanol. nih.govrsc.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot fashion, offer an efficient strategy for the rapid assembly of complex molecules like pyrimidines. organic-chemistry.orgnih.gov While a direct MCR for the synthesis of this compound is not commonly reported, MCRs are instrumental in constructing the core pyrimidine ring, which can then be converted to the target compound.

A prominent example is the Biginelli reaction, which condenses an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones or thiones. mdpi.com These intermediates can then be subjected to further transformations. For example, a one-pot, three-component reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride can yield 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives. researchgate.net These pyrimidine-5-carbonitriles can subsequently be reacted with hydrazine hydrate to produce pyrazolo[3,4-d]pyrimidine derivatives, demonstrating a pathway from an MCR product to a hydrazine-containing fused ring system. researchgate.net

Although this approach is not a direct synthesis of this compound, the ability of MCRs to quickly generate diverse and functionalized pyrimidine scaffolds makes them a vital tool in designing synthetic routes toward this and related analogues. semanticscholar.orgresearchgate.net

Synthesis of this compound from Precursor Molecules

This widely used strategy involves the synthesis of a stable pyrimidine intermediate, which is then converted to the final 4-hydrazino product in a separate, well-defined step.

Conversion of 4-Chloropyrimidine Derivatives

The most common and direct precursor for the synthesis of this compound is 4-chloro-5-phenylpyrimidine (B2940865). The chloro group at the C4-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.

The synthesis is typically achieved by refluxing a solution of 4-chloro-5-phenylpyrimidine with hydrazine hydrate in a suitable solvent, such as absolute ethanol. wur.nl The reaction proceeds smoothly to yield this compound after the removal of the solvent and washing with water. wur.nl This method is highly effective due to the high reactivity of the C4-chloro substituent towards nucleophilic attack by hydrazine. The general reaction is shown below:

Starting Material: 4-Chloro-5-phenylpyrimidine

Reagent: Hydrazine hydrate

Solvent: Ethanol

Condition: Reflux

Product: this compound

This robust and high-yielding conversion is a frequently employed step in the synthesis of more complex heterocyclic systems derived from this compound.

Functionalization of Other Substituted Pyrimidine Intermediates

Besides chloro-pyrimidines, other substituted pyrimidines can also serve as effective precursors for the synthesis of this compound and its analogues. The key requirement is the presence of a good leaving group at the C4 position that can be readily displaced by hydrazine.

Examples of other leaving groups include:

Methylsulfonyl Group (-SO₂Me): Ethyl 6-methyl-2-methylsulfonyl-4-phenylpyrimidine-5-carboxylate can be converted to the corresponding 2-hydrazino derivative by reacting with 99% hydrazine hydrate in ethanol at room temperature. nih.gov

Methylthio Group (-SMe): 2-(Methylthio)pyrimidine derivatives can be transformed into their hydrazino counterparts by refluxing with hydrazine hydrate in ethanol. ekb.egijprajournal.com

Alkoxy Groups: In some activated systems, such as 5-nitropyrimidines, methoxy (B1213986) groups can be displaced by hydrazine, although this is less common for non-activated pyrimidines.

Table 1: Conversion of Various Precursors to Hydrazinopyrimidines
Precursor Leaving Group (at C4)Starting Material ExampleReagentTypical ConditionsReference
Chloro (-Cl)4-Chloro-5-phenylpyrimidineHydrazine hydrateEthanol, Reflux, 3h wur.nl
Chloro (-Cl)4,6-Dichloro-2-methylthio-5-phenylpyrimidineHydrazine hydrateMethanol, Ice bath, 1h prepchem.com
Methylsulfonyl (-SO₂Me)Ethyl 6-methyl-2-methylsulfonyl-4-phenylpyrimidine-5-carboxylate99% Hydrazine hydrateEthanol, Room Temperature, 30 min nih.gov
Methylthio (-SMe)2-(Methylthio)pyrimidine-5-carbonitrile derivativeHydrazine hydrate (80%)Ethanol, Reflux, 6h ekb.eg
Thiol (-SH)2-Thiol-6-oxo-4-aryl-1,6-dihydropyrimidine-5-carbonitrileHydrazine hydrateEthanol, Reflux nih.gov

Optimization of Synthetic Conditions

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. Key parameters that are often adjusted include temperature, solvent, and the use of catalysts or alternative energy sources.

Temperature: The reaction temperature for hydrazinolysis can range from ice-bath temperatures (0°C) to reflux. prepchem.comwur.nl For the conversion of 4-chloro-5-phenylpyrimidine, refluxing in ethanol is a common condition. wur.nl However, in the synthesis of 2-methoxy-4-hydrazino-5-fluoropyrimidine, the hydrazinolysis step is carried out at room temperature (around 25°C) for approximately 12 hours, which suggests that milder conditions can be effective, especially for more reactive substrates. google.com

Solvent: Protic solvents like ethanol and methanol are the most common choices for hydrazinolysis reactions as they can effectively solvate the reactants and facilitate the reaction. nih.govprepchem.comwur.nl The choice of solvent can influence reaction rates and solubility of the starting materials and products.

Reaction Time: Reaction times can vary significantly, from 30 minutes to several hours. nih.govwur.nl Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to dramatically reduce reaction times. For example, the replacement of a chlorine atom by hydrazine in a pyrimido[4,5-e] google.comthiadiazine system was achieved with high yield using microwave irradiation (300 W), a significant improvement over conventional heating methods. tsijournals.com

Catalytic Strategies for Enhanced Yield and Selectivity

While the direct hydrazination of a halopyrimidine is often efficient, catalytic strategies are primarily employed during the synthesis of the pyrimidine ring precursor to enhance yield and selectivity. These catalytic methods are crucial for constructing the core heterocyclic scaffold with the desired substitution pattern before the introduction of the hydrazino group.

Various catalytic systems have been developed for pyrimidine synthesis. For instance, Lewis acids like Zinc Chloride (ZnCl₂) have been used to catalyze three-component coupling reactions to form substituted pyrimidines. guidechem.com Metal-free carbocatalysts, such as graphite (B72142) oxide, have also been successfully used for the synthesis of pyrimidine derivatives under solvent-free conditions, offering high catalytic activity and eliminating the risk of metal contamination in the final product. nih.gov Iron complexes have been utilized for the modular synthesis of pyrimidines from ketones and amidines through β-C–H bond functionalization, demonstrating broad functional group tolerance and regioselectivity. sci-hub.se

In the context of producing hydrazinopyrimidines, base catalysis is often employed in the final hydrazination step. The use of a base like triethylamine (B128534) facilitates the nucleophilic attack of hydrazine by scavenging the generated HCl, thereby driving the reaction to completion and improving yields. google.com For the synthesis of pyrimido[4,5-d]pyrimidines, a related fused ring system, Ceric Ammonium Nitrate (CAN) has been used as an efficient and eco-friendly catalyst in a one-pot, three-component condensation reaction in water. researchgate.net

Below is a table summarizing catalytic conditions for the synthesis of pyrimidine precursors relevant to this compound.

CatalystReactantsProduct TypeKey AdvantagesRef.
Graphite OxideAldehyde, Malononitrile, Amidine4-Amino-5-pyrimidinecarbonitrilesMetal-free, Reusable, Solvent-free nih.gov
Iron(II)-complexKetones, Aldehydes, or Esters with AmidinesSubstituted PyrimidinesBroad functional group tolerance, Regioselective sci-hub.se
ZnCl₂Enamines, Triethyl orthoformate, Ammonium acetate4,5-disubstituted PyrimidinesThree-component coupling guidechem.com
Ceric Ammonium Nitrate (CAN)Barbituric acid, Urea/Thiourea, AldehydePyrimido[4,5-d]pyrimidinesEco-friendly (water solvent), High efficiency researchgate.net
Potassium Carbonate4-chloro-pyrazolopyrimidine, MercaptopyrimidineFused Pyrimidine-5-carbonitrileEffective base catalyst in substitution reaction ekb.eg

Green Chemistry and Sustainable Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to minimize environmental impact. For the synthesis of this compound and its analogues, several sustainable approaches have been explored, focusing on alternative energy sources, greener solvents, and catalyst reusability. prepchem.comglobalauthorid.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this domain. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and increase product yields compared to conventional heating methods. tsijournals.com For example, the reaction of hydrazinopyrimidine with acetyl compounds, which takes 4-5 hours under conventional reflux, can be completed in 4-6 minutes with a higher yield using microwave irradiation. ekb.eg This efficiency minimizes energy consumption and the potential for side-product formation. tsijournals.com

The choice of solvent is another critical aspect of green synthesis. Traditional methods often rely on volatile organic solvents. A greener alternative is the use of water or solvent-free reaction conditions. nih.govresearchgate.net The use of Natural Deep Eutectic Solvents (NADESs), which are mixtures of natural compounds like amino acids and sugars, represents a frontier in green chemistry. mdpi.com These solvents are biodegradable, biocompatible, and can be derived from renewable resources, making them highly desirable for pharmaceutical synthesis. mdpi.com Catalytic reactions performed in water not only reduce the reliance on organic solvents but also simplify workup procedures. rsc.org

The development of reusable catalysts, such as the aforementioned graphite oxide or various nanoparticles, further enhances the sustainability of the synthesis by reducing waste and cost. nih.govnih.gov

The table below highlights some green chemistry approaches applicable to pyrimidine synthesis.

Green ApproachSpecific Method/CatalystReaction TypeAdvantagesRef.
Alternative EnergyMicrowave Irradiation (200-400 W)Schiff base formation from hydrazinopyrimidineReduced reaction time (hours to minutes), Higher yield ekb.egtsijournals.com
Green SolventsWaterThree-component synthesis of pyrimidopyrimidinonesEliminates toxic organic solvents, Eco-friendly researchgate.net
Green SolventsNatural Deep Eutectic Solvents (NADESs)Asymmetric catalytic synthesisBiodegradable, Biocompatible, Renewable source mdpi.com
Reusable CatalystGraphite OxidePyrimidine synthesisMetal-free, Recyclable, Solvent-free conditions nih.gov
Reusable CatalystCuO NanoparticlesSynthesis of 4-Amino-5-pyrimidinecarbonitrilesMild conditions, Reusable, Aqueous media nih.gov

Advanced Reaction Techniques (e.g., Continuous Flow Synthesis)

Continuous flow synthesis has become a transformative technology in chemical manufacturing, offering significant advantages over traditional batch processing, particularly for the synthesis of pharmaceutical intermediates. echemi.combeilstein-journals.org This technique involves pumping reagents through a network of tubes or microreactors, where the reaction occurs. The precise control over parameters such as temperature, pressure, and reaction time allows for enhanced safety, improved reproducibility, and easier scalability. researchgate.netrsc.org

For the synthesis of hydrazino-containing compounds, continuous flow offers a particularly safe way to handle potentially hazardous reagents like hydrazine. researchgate.net The small reactor volumes minimize the risk associated with exothermic reactions or unstable intermediates. A patent describes a continuous flow process for the synthesis of phenylhydrazine (B124118) salts, highlighting the industrial applicability of this technology for producing hydrazine-containing building blocks. mdpi.com

The benefits of continuous flow synthesis are summarized below.

FeatureAdvantageRelevance to this compound Synthesis
Precise ControlImproved control over reaction parameters (temperature, pressure, stoichiometry).Enhanced yield and selectivity; suppression of side reactions.
Enhanced SafetySmall reaction volumes; better heat dissipation.Safe handling of potentially hazardous reagents like hydrazine and exothermic reactions.
ScalabilityScaling up by running the system for longer, not by using larger reactors.Straightforward transition from laboratory-scale synthesis to industrial production.
Automation & IntegrationPotential for fully automated synthesis and inline purification (telescoping).Increased efficiency, reduced manual handling, and lower waste generation. nih.govbeilstein-journals.org

Chemical Reactivity and Mechanistic Investigations of 4 Hydrazino 5 Phenylpyrimidine

Nucleophilic Reactivity of the Hydrazino Moiety

The hydrazino group (-NHNH2) of 4-hydrazino-5-phenylpyrimidine is a key functional group that dictates much of its chemical reactivity. This moiety possesses two nitrogen atoms with lone pairs of electrons, rendering it a potent nucleophile. The terminal amino group is particularly reactive and readily participates in reactions with electrophilic species.

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

The nucleophilic character of the hydrazino group is prominently displayed in its condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases. ijprajournal.commdpi.com This reaction typically involves the nucleophilic attack of the terminal nitrogen of the hydrazino group on the electrophilic carbonyl carbon. jmchemsci.comiitk.ac.in The resulting intermediate, a carbinolamine, then undergoes dehydration to yield the stable C=N double bond characteristic of an imine or, in this case, a hydrazone. jmchemsci.com

For instance, the reaction of 1-ethyl-2-hydrazinyl-1,6-dihydro-6-oxo-4-phenylpyrimidine-5-carbonitrile with various aromatic aldehydes in refluxing absolute alcohol leads to the formation of the corresponding 2-(substituted benzylidenehydrazinyl) derivatives. ijprajournal.com The formation of these Schiff bases is confirmed by spectroscopic methods, with the appearance of a characteristic signal for the imine (-C=N-) group. ijprajournal.com

These condensation reactions are often catalyzed by a small amount of acid, such as glacial acetic acid or sulfuric acid, in an alcoholic solvent to accelerate the formation of the hydrazone product and improve the reaction yield. researchgate.net The general mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine (B178648).

The table below summarizes examples of condensation reactions involving hydrazino pyrimidines and carbonyl compounds.

Hydrazino Pyrimidine (B1678525) DerivativeCarbonyl CompoundProduct (Schiff Base)Reference
1-ethyl-2-hydrazinyl-1,6-dihydro-6-oxo-4-phenylpyrimidine-5-carbonitrileAromatic Aldehydes2-(Substituted benzylidenehydrazinyl)-1-ethyl-1,6-dihydro-6-oxo-4-phenylpyrimidine-5-carbonitrile ijprajournal.com
4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiolAromatic AldehydesSchiff bases of 4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol nepjol.info
IsatinHydrazine Monohydrate(Z)-3((E)-2-hydroxybenzylidene) hydrazineylidene) indolin-2-one jmchemsci.com

Cycloaddition and Annulation Reactions

The hydrazino moiety of this compound can also participate in cycloaddition and annulation reactions, leading to the formation of more complex heterocyclic systems. These reactions are valuable in synthetic organic chemistry for building diverse molecular architectures. Annulation reactions involve the formation of a new ring onto an existing one. mdpi.com For example, a four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles has been developed through a [4+2] annulation reaction. mdpi.com While the specific involvement of this compound in this exact reaction is not detailed, the principle of using pyrimidine derivatives in such annulations is well-established.

In phosphine-catalyzed annulation reactions, various synthons can be generated to construct carbo- and heterocyclic rings. semanticscholar.org These reactions demonstrate the versatility of pyrimidine-based compounds in participating in complex ring-forming processes.

Intramolecular Cyclization and Ring-Closure Reactions

Intramolecular reactions of this compound and its derivatives are crucial for the synthesis of fused heterocyclic systems. These reactions often involve the hydrazino group acting as an internal nucleophile, attacking an electrophilic center within the same molecule to form a new ring.

Formation of Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-d]pyrimidines)

A significant application of the reactivity of the hydrazino group is in the synthesis of pyrazolo[3,4-d]pyrimidines. nih.govmdpi.com This fused heterocyclic system is of great interest due to its diverse biological activities. mdpi.com The synthesis often involves the reaction of a 4-hydrazinopyrimidine derivative with a suitable precursor that provides the necessary carbon atoms to complete the pyrazole (B372694) ring.

For example, the reaction of 4-hydrazino-8-(trifluoromethyl)quinoline with reagents like ethoxymethylenecyanoacetate or ethoxymethylenemalononitrile, followed by further transformations, leads to the formation of pyrazolo[3,4-d]pyrimidine derivatives. nih.gov Similarly, heating (4,6-dithioxo-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile with hydrazine hydrate (B1144303) also yields a 4-hydrazinopyrazolo[3,4-d]pyrimidine. grafiati.com

The general mechanism for the formation of the pyrazolo[3,4-d]pyrimidine core from a 4-hydrazinopyrimidine involves the condensation of the hydrazino group with a 1,3-dielectrophilic species, followed by intramolecular cyclization and aromatization.

The table below presents examples of reagents used for the synthesis of pyrazolo[3,4-d]pyrimidines from hydrazino pyrimidines.

Hydrazino Pyrimidine DerivativeReagentFused Heterocyclic SystemReference
4-hydrazino-8-(trifluoromethyl)quinolineEthoxymethylenecyanoacetatePyrazolo[3,4-d]pyrimidine derivative nih.gov
4-hydrazino-8-(trifluoromethyl)quinolineEthoxymethylenemalononitrilePyrazolo[3,4-d]pyrimidine derivative nih.gov
(4,6-dithioxo-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrileHydrazine Hydrate4-hydrazinopyrazolo[3,4-d]pyrimidine grafiati.com
N-aryl-5-amino-4-cyanopyrazolesEthyl imidates4-substituted pyrazolo[3,4-d]pyrimidines researchgate.net

Synthesis of Pyrimido[5,4-c]benzoxazepins

Another example of intramolecular cyclization leading to a fused heterocyclic system is the synthesis of pyrimido[5,4-c] nih.govgrafiati.combenzoxazepins. The reaction of 4-(2-hydroxyanilino)-2-phenyl-5-pyrimidinecarboxylic acid with acetic anhydride (B1165640) results in the formation of 11-acetyl-2-phenylpyrimido[5,4-c] nih.govgrafiati.combenzoxazepin-5(11H)-one. researchgate.net This reaction demonstrates a ring closure involving the pyrimidine and an adjacent phenyl ring, facilitated by the carboxylic acid and amino functionalities. researchgate.net

Ring Transformations and Rearrangement Mechanisms

The pyrimidine ring itself can undergo transformations and rearrangements under certain reaction conditions. These reactions often involve nucleophilic attack on the pyrimidine ring, leading to ring-opening and subsequent re-cyclization into a different heterocyclic system.

One notable transformation is the conversion of pyrimidines into pyrazoles. nih.govscite.ai For instance, heating pyrimidine with hydrazine at high temperatures can lead to the formation of pyrazole. scite.ai This reaction is believed to proceed through a nucleophilic attack of hydrazine on the pyrimidine ring, followed by ring-opening to an open-chain intermediate, which then cyclizes to form the pyrazole ring. scite.ai The use of N-methylation on the pyrimidine nitrogen can lower the energy barrier for this transformation, allowing the reaction to occur at a lower temperature. scite.ai

Rearrangement reactions, such as the Beckmann rearrangement, involve the conversion of an oxime to an amide under acidic conditions. masterorganicchemistry.com While not a direct reaction of this compound, understanding such rearrangement principles is crucial in predicting potential side reactions or designing synthetic pathways involving related intermediates. Other rearrangements like the Pinacol rearrangement, which involves the transformation of a 1,2-diol to a carbonyl compound, can lead to ring expansion or contraction. libretexts.org

The table below provides examples of ring transformations involving pyrimidine derivatives.

Starting Pyrimidine DerivativeReagent/ConditionProductReference
PyrimidineHydrazine (high temperature)Pyrazole scite.ai
4-Phenylpyrimidine (B189444)Hydrazine5-Phenyl-1H-pyrazole nih.gov
1-Methylpyrimidinium iodideHydrazinePyrazole researchgate.net
4-Phenylpyrimidine 1-oxide10% Hydrochloric acid (reflux)5-Phenylisoxazole researchgate.net

Pyrimidine Ring Contraction Reactions

The pyrimidine ring of this compound and its derivatives is susceptible to contraction, most notably forming five-membered heterocyclic rings like pyrazoles and triazoles.

One significant ring contraction occurs when 4-methoxy-5-nitropyrimidine (B8763125) is treated with hydrazine hydrate. Initially, this reaction yields 4-hydrazino-5-nitropyrimidine. However, with an excess of hydrazine hydrate at room temperature, the pyrimidine ring contracts to form 3-amino-4-nitropyrazole. researchgate.net This transformation is notable as it represents an unprecedented mechanism in the conversion of pyrimidines to pyrazoles. researchgate.net

Another example involves the reaction of various 4,6-disubstituted pyrimidines with aqueous hydrazine at high temperatures (210°C), which results in the formation of 3-methyl-1,2,4-triazole. researchgate.net Isotopic labeling experiments in related systems suggest that the C(2)-N(3 or 1)-C(4 or 6)-C(5) fragment of the pyrimidine ring is incorporated into the new triazole ring. researchgate.net

Recent advancements have demonstrated that pyrimidine ring contraction can be achieved under milder conditions by activating the pyrimidine ring. N-methylation or, more effectively, N-triflylation of the pyrimidine nitrogen significantly lowers the LUMO of the ring. escholarship.org This pre-activation facilitates nucleophilic attack by hydrazine, leading to ring contraction to form pyrazoles. escholarship.org For instance, pre-triflylation of 4-phenylpyrimidine allows the contraction to proceed in high yield at 35°C, a significant improvement over methods requiring much higher temperatures. escholarship.org

The table below summarizes key ring contraction reactions involving pyrimidine precursors.

Starting MaterialReagent(s)Product(s)Key Observation
4-Methoxy-5-nitropyrimidineExcess Hydrazine Hydrate3-Amino-4-nitropyrazoleUnprecedented pyrimidine-to-pyrazole transformation. researchgate.net
4,6-Disubstituted PyrimidinesAqueous Hydrazine (210°C)3-Methyl-1,2,4-triazoleHigh-temperature reaction involving C-N bond cleavage. researchgate.net
4-Phenylpyrimidine1. Tf₂O2. Hydrazine3-PhenylpyrazoleN-activation enables mild reaction conditions. escholarship.org

Anomalous Reactions and Methyl Shifts

In the study of pyrimidine chemistry, "anomalous" reactions refer to outcomes that deviate from the expected straightforward substitution or condensation. Research on related 5-nitropyrimidines reacting with methylhydrazine has revealed such unexpected pathways, including methyl shifts. oregonstate.edu

When 2-substituted-4,6-dimethoxy-5-nitropyrimidines are reacted with methylhydrazine, the expected product is the corresponding 4,6-di(1-methylhydrazino)-5-nitropyrimidine. oregonstate.edu This holds true when the 2-substituent is electron-donating, such as a methoxy (B1213986) or dimethylamino group. oregonstate.edu However, when the 2-substituent is a hydrogen, methyl, or phenyl group, an anomalous reaction occurs, yielding 2-substituted-4-hydrazino-6-hydroxypyrimidines. oregonstate.edu A proposed mechanism for this "anomalous" outcome involves a 1,6-methyl shift from the hydrazino group to the nitro group, facilitated by a transition state where a negative charge develops on the pyrimidine ring. oregonstate.edu The presence of strong electron-donating groups at the 2-position destabilizes this transition state, preventing the methyl shift and allowing the standard substitution reaction to proceed. oregonstate.edu

Dimroth Rearrangements

The Dimroth rearrangement is a significant isomerization reaction in heterocyclic chemistry, particularly for 1,2,4-triazolo[4,3-c]pyrimidines, which can be synthesized from 4-hydrazinopyrimidine derivatives. benthamscience.com This rearrangement involves the reversible opening of the triazole ring followed by re-closure, effectively switching the positions of an endocyclic and an exocyclic nitrogen atom. benthamscience.comwikipedia.org

The reaction of this compound with orthoesters or other one-carbon synthons leads to the formation of a fused 1,2,4-triazolo[4,3-c]pyrimidine system. benthamscience.comnih.gov This kinetically favored product can then undergo a Dimroth-type rearrangement to yield the thermodynamically more stable 1,2,4-triazolo[1,5-c]pyrimidine isomer. benthamscience.com The rearrangement is often facilitated by acidic or basic conditions, heat, or the presence of certain substituents. benthamscience.comresearchgate.net The two isomeric series, [4,3-c] and [1,5-c], can be distinguished by their differing physical properties, such as melting points and NMR chemical shifts. benthamscience.com

The general mechanism involves the opening of the triazole ring to form a diazo intermediate, which allows for bond rotation. wikipedia.org Subsequent ring closure leads to the rearranged, more stable isomer. wikipedia.orgresearchgate.net This rearrangement is a key transformation in the synthesis of various fused pyrimidine heterocyclic systems. nih.gov

Detailed Reaction Mechanism Elucidation

Understanding the intricate mechanisms of the reactions involving this compound is crucial for controlling product formation and designing new synthetic pathways. This involves identifying key intermediates and understanding the influence of the reaction environment.

Identification of Reaction Intermediates

The transformations of this compound and related compounds proceed through several key types of intermediates.

Open-Chain Intermediates : In many ring transformation reactions, such as the Dimroth rearrangement and certain ring contractions, the mechanism involves the initial opening of a heterocyclic ring to form a transient open-chain intermediate. wikipedia.orgwur.nlwur.nl For instance, the Dimroth rearrangement proceeds through a ring-opened diazo species. wikipedia.org In other cases, nucleophilic attack leads to cleavage of a C-N or C-C bond in the pyrimidine ring, forming a linear intermediate which then re-cyclizes to form the final product. wur.nlwur.nl For example, the reaction of 4-chloro-2-phenylpyrimidines with potassium amide in liquid ammonia (B1221849) can yield open-chain products. researchgate.net

σ-Adducts (Meisenheimer-type Complexes) : The reaction of pyrimidines with strong nucleophiles often begins with the formation of a σ-adduct, where the nucleophile adds to an electron-deficient carbon atom of the ring. wur.nlwur.nl The formation of these adducts can be observed using NMR spectroscopy, characterized by a significant upfield shift of the proton at the site of attack. wur.nl In the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism, which is relevant to many pyrimidine transformations, the formation of such a σ-adduct is the first step. wur.nlwur.nl

Azomethine Imines : In the thermal reactions of related 5-[(substituted hydrazono)methyl]-pyrimidinediones, a 1,2-hydrogen shift can occur, leading to the formation of azomethine imine intermediates. oup.com These 1,3-dipolar species are highly reactive and can undergo cycloaddition reactions. oup.com

Homoaromatic Intermediates : In substitution reactions of related nitrogen-rich heterocycles like tetrazines with nucleophiles such as hydrazine, the formation of homoaromatic intermediates has been proposed. wur.nl These intermediates help to explain the observed reaction pathways and product distributions. wur.nl

Role of Solvents and Catalysts in Reaction Pathways

Solvents and catalysts are not merely passive components of the reaction mixture; they actively influence reaction rates, pathways, and selectivity. numberanalytics.comrsc.org

Role of Solvents : The choice of solvent can dramatically alter the course of a reaction.

Polarity : Polar solvents can stabilize charged intermediates and transition states, which can favor polar reaction mechanisms over concerted or radical pathways. numberanalytics.com For example, in the reaction of 2-substituted-4,6-dimethoxy-5-nitropyrimidines with methylhydrazine, using butanol as a solvent instead of ethanol (B145695) increased the yield of the product, indicating a solvent-dependent reaction efficiency. oregonstate.edu

Coordinating vs. Non-coordinating : Solvents can coordinate with catalysts or reactants, altering their reactivity. numberanalytics.comrsc.org In reactions involving metal catalysts, the solvent can occupy coordination sites, influencing the catalyst's activity and selectivity. numberanalytics.com

Protic vs. Aprotic : Protic solvents like water or ethanol can participate directly in the reaction, for instance, by acting as a proton source or shuttle, which can lower activation energy barriers for certain steps. researchgate.net In Dimroth rearrangements, the reaction can be facilitated in both acidic and basic media, where the solvent can play a crucial role in the necessary proton transfer steps. benthamscience.comnih.gov

Role of Catalysts :

Acid/Base Catalysis : Many rearrangements, including the Dimroth rearrangement, are explicitly catalyzed by acids or bases. benthamscience.com The presence of an acid or base facilitates the ring-opening and ring-closing steps by protonating or deprotonating key nitrogen atoms in the heterocyclic system. benthamscience.com

Metal Catalysis : While not predominant in the specific reactions outlined for this compound itself, related pyrimidine chemistry often employs metal catalysts. For instance, palladium-catalyzed cross-coupling reactions are highly dependent on the solvent, with polar solvents often giving higher yields. numberanalytics.com

Brønsted Acid Catalysis : In some organocatalytic transformations, chiral Brønsted acids are used to control selectivity. The solvent can interact with the catalyst and transition state through dispersion forces and hydrogen bonding, subtly tuning the energy difference between competing reaction pathways. nih.gov

The table below illustrates the influence of reaction conditions on product outcomes.

ReactantConditionsProductRole of Solvent/Catalyst
2-Acetamido-4,6-dimethoxy-5-nitropyrimidineMethylhydrazine, Pyridine (B92270)2-Amino-4-hydrazino-6-hydroxypyrimidinePyridine acts as a solvent facilitating an anomalous reaction pathway. oregonstate.edu
4-Hydrazinocyclopenta wikipedia.orgresearchgate.netthieno[2,3-d]pyrimidineSodium salts of methyl 4-aryl-2,4-dioxobutanoatesCyclopenta[4',5']thieno[2',3':4,5]pyrimido[1,6-b] benthamscience.comwikipedia.orgwur.nltriazinesThe reaction proceeds via a Dimroth-type rearrangement. researchgate.net
4-PhenylpyrimidineTf₂O, then Hydrazine in HFIP3-PhenylpyrazoleHFIP (Hexafluoroisopropanol) is a polar, non-coordinating solvent that promotes the contraction. escholarship.org

Derivatization Strategies and Analogue Synthesis of 4 Hydrazino 5 Phenylpyrimidine

Modifications at the Hydrazino Group

The hydrazino group (-NHNH2) is a key site for derivatization due to its high nucleophilicity. Common modifications include acylation, sulfonylation, and reaction with isothiocyanates, which introduce a variety of functional groups and can lead to the formation of new heterocyclic rings.

Acylation and sulfonylation reactions target the terminal nitrogen of the hydrazino group, introducing acyl or sulfonyl moieties. These reactions are typically performed to alter the electronic and steric properties of the molecule.

Acylation: The reaction of a hydrazino-pyrimidine with acylating agents like ethyl chloroformate results in the formation of the corresponding (ethoxycarbonyl)hydrazino derivative. nih.gov This modification introduces an ester functionality, which can serve as a handle for further synthetic transformations.

Sulfonylation: The hydrazino group can be readily sulfonylated by reacting it with various aryl sulfonyl chlorides in a suitable solvent like dry pyridine (B92270). nih.govmdpi.com This reaction attaches an arylsulfonyl group to the hydrazine (B178648) linker, which can significantly impact the molecule's properties by introducing a bulky, electron-withdrawing group. nih.govmdpi.com These modifications have been shown to influence the biological activity of the resulting compounds, with studies indicating that introducing bulky or electron-withdrawing groups to the hydrazino moiety can sometimes lead to a decrease in certain biological activities. nih.govmdpi.com

Table 1: Examples of Acylation and Sulfonylation Reactions on Hydrazino-Pyrimidines

Starting Material Reagent Product Reference
Ethyl 2-hydrazino-6-methyl-4-phenylpyrimidine-5-carboxylate Ethyl chloroformate Ethyl 2-[2-(ethoxycarbonyl)hydrazino]-6-methyl-4-phenylpyrimidine-5-carboxylate nih.gov

The reaction of hydrazino groups with isothiocyanates is a well-established method for synthesizing thiosemicarbazides. nih.govresearchgate.net These derivatives are valuable intermediates in medicinal chemistry, often used for the preparation of various heterocyclic compounds like thiazoles and triazoles. researchgate.net

The synthesis involves treating the hydrazino-pyrimidine with an appropriate aryl or alkyl isothiocyanate. nih.gov The reaction proceeds readily, often at room temperature, to yield the corresponding N-substituted thiosemicarbazide (B42300) derivative. nih.gov Thiosemicarbazides exist in tautomeric equilibrium with their thiol form. researchgate.net The versatility of this reaction allows for the introduction of a wide array of substituents, depending on the isothiocyanate used. nih.govmdpi.comgoogle.com

Table 2: Synthesis of Thiosemicarbazides from a Hydrazino-Pyrimidine

Hydrazino-Pyrimidine Derivative Isothiocyanate Reagent Resulting Thiosemicarbazide Product Reference
Ethyl 2-hydrazino-6-methyl-4-phenylpyrimidine-5-carboxylate Phenyl isothiocyanate Ethyl 2-[2-(phenylcarbamothioyl)hydrazino]-6-methyl-4-phenylpyrimidine-5-carboxylate nih.gov

Acylation and Sulfonylation of the Hydrazino Nitrogen

Substitutions on the Phenyl Ring and Pyrimidine (B1678525) Core

Modifying the core structure by introducing substituents on the phenyl ring or the pyrimidine ring itself is a key strategy for tuning the molecule's properties. These changes can alter the electronic distribution, solubility, and steric profile of the compound.

The electronic nature of substituents on the phenyl and pyrimidine rings plays a crucial role in the reactivity and biological activity of the molecule.

Phenyl Ring Substitution: The introduction of electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -NO2) on the 5-phenyl ring is typically achieved by starting the synthesis with a correspondingly substituted aromatic aldehyde. nih.govrsc.org For instance, research on related pyrimidines has shown that the presence of electron-donating groups on the phenyl ring can enhance certain biological activities compared to derivatives with electron-withdrawing groups. nih.gov Conversely, electron-withdrawing groups can make the pyrimidine ring more susceptible to nucleophilic attack and ring-opening reactions. wur.nl

Pyrimidine Core Substitution: The electronic character of groups on the pyrimidine ring also influences reactivity. Strong electron-donating groups like methoxy (B1213986) (-OCH3) or dimethylamino (-N(CH3)2) can destabilize negatively charged transition states that occur during certain nucleophilic substitution reactions. oregonstate.edu This can alter the reaction pathway, favoring direct substitution over more complex rearrangements. oregonstate.edu

Introducing halogens or amino groups onto the pyrimidine core can provide handles for further functionalization or directly modulate biological activity.

Halogenation: Halogenation of the pyrimidine ring, such as iodination at the C5 position, can be accomplished using reagents like N-iodosuccinimide (NIS) in trifluoroacetic acid. rsc.org The resulting halogenated pyrimidines are valuable intermediates for cross-coupling reactions, such as the Suzuki coupling, to introduce new carbon-carbon bonds. ekb.eg

Amination: Direct amination of the pyrimidine ring is less common than the synthesis of aminopyrimidines from halogenated precursors. The synthesis of 4-hydrazino-5-phenylpyrimidine itself starts from 4-chloro-5-phenylpyrimidine (B2940865). wur.nl The reverse reaction, converting a hydrazino group to an amino group, can be achieved through reductive methods. More complex amination procedures on halogenopyrimidines can occur through different mechanisms, including direct nucleophilic substitution or the S(ANRORC) mechanism, which involves addition, ring-opening, and recyclization. wur.nl

Introduction of Electron-Withdrawing and Electron-Donating Groups

Design and Synthesis of Hybrid Molecules

This compound serves as an excellent building block for creating larger, hybrid molecules. The hydrazino group is the primary reactive site for linking the pyrimidine scaffold to other chemical moieties through condensation reactions.

This strategy involves reacting the hydrazino-pyrimidine with aldehydes or ketones to form hydrazone linkages (-N-N=CH-). This approach has been used to synthesize a variety of molecular hybrids, including those linked to other heterocyclic systems like pyridine. mdpi.com For example, reacting 4,6-dihydrazinopyrimidine with various pyridine aldehydes produces hybrid molecules containing multiple pyridine and pyrimidine rings connected by hydrazone bridges. mdpi.com The synthesis of chromeno[2,3-d]pyrimidin-6-one derivatives from a precursor that is cyclized with hydrazine hydrate (B1144303) is another example of building complex fused systems. acs.org This modular approach allows for the combination of different pharmacophores into a single molecule, a common strategy in drug design. rsc.org

Table 3: Examples of Hybrid Molecule Synthesis via Hydrazone Formation

Pyrimidine Precursor Condensation Partner Hybrid Product Class Reference
4,6-Dihydrazino-2-phenylpyrimidine Pyridine-2-carbaldehyde 4,6-Bis(2-((E)-pyridin-2-ylmethylene)hydrazinyl)-2-phenylpyrimidine mdpi.com
4,6-Dihydrazino-2-phenylpyrimidine 6-Methylpyridine-2-carbaldehyde 4,6-Bis(2-((E)-(6-methylpyridin-2-yl)methylene)hydrazinyl)-2-phenylpyrimidine mdpi.com

Pyrimidine-Containing Schiff Bases

The formation of Schiff bases represents a fundamental derivatization strategy for this compound. This reaction involves the condensation of the primary amino group of the hydrazino moiety with the carbonyl group of various aldehydes and ketones. mdpi.com The process is typically carried out by refluxing the pyrimidine precursor with a slight excess of the chosen aldehyde in a suitable solvent, such as absolute ethanol (B145695), often with a few drops of a catalyst like glacial acetic acid to facilitate the reaction. arabjchem.orgijprajournal.com

This synthesis yields N-benzylidenehydrazinyl derivatives, where the imine (-C=N-) bond is formed, linking the pyrimidine core to a new substituent via the hydrazino bridge. ijprajournal.com The biological and chemical properties of the resulting Schiff base can be systematically modified by varying the substituent on the aromatic ring of the aldehyde. mdpi.com The characterization of these products is routinely confirmed through spectroscopic methods, including IR, which shows the characteristic imine stretch, and ¹H NMR, which confirms the presence of the azomethine proton (-N=CH-). ijprajournal.com

Reactant (Aldehyde)Resulting Schiff Base Structure
Benzaldehyde4-(2-benzylidenehydrazinyl)-5-phenylpyrimidine
4-Chlorobenzaldehyde4-(2-(4-chlorobenzylidene)hydrazinyl)-5-phenylpyrimidine
4-Methoxybenzaldehyde4-(2-(4-methoxybenzylidene)hydrazinyl)-5-phenylpyrimidine
4-Nitrobenzaldehyde4-(2-(4-nitrobenzylidene)hydrazinyl)-5-phenylpyrimidine

This table illustrates the general structure of Schiff bases synthesized from this compound and various substituted benzaldehydes.

Pyrimidine-Pyrazole Hybrid Systems

The hydrazino group of this compound is an ideal synthon for the construction of pyrazole (B372694) rings, leading to the formation of pyrimidine-pyrazole hybrid molecules. These bicyclic systems are typically synthesized through cyclocondensation reactions with 1,3-dielectrophilic reagents, such as β-dicarbonyl compounds or their equivalents. miami.edu For instance, reacting this compound with a β-ketoester like ethyl acetoacetate (B1235776) or with acetylacetone (B45752) in a solvent such as ethanol or acetic acid under reflux conditions leads to the formation of a pyrazolo[3,4-d]pyrimidine core.

In this reaction, the more nucleophilic terminal nitrogen of the hydrazino group initially attacks one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration to yield the stable fused aromatic pyrazole ring. The specific substitution pattern on the resulting pyrazole ring is determined by the choice of the 1,3-dicarbonyl compound. ekb.eg This strategy provides a direct route to novel heterocyclic scaffolds where the pyrimidine and pyrazole rings are annulated. tandfonline.com

ReagentResulting Hybrid System
Acetylacetone1,3-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Ethyl Acetoacetate3-Methyl-6-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one
Diethyl Malonate6-Phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidine-3,4-dione
Malononitrile3-Amino-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile

This table showcases representative pyrimidine-pyrazole hybrid systems synthesized from this compound.

Pyrimidine-Thiazole and Other Heterocyclic Fusions

The synthesis of pyrimidine-thiazole fused systems from this compound typically involves a multi-step approach. A common strategy is to first convert the hydrazino group into a thiosemicarbazide. This is achieved by reacting the hydrazinopyrimidine with an appropriate isothiocyanate. The resulting pyrimidinyl-thiosemicarbazide intermediate contains the requisite N-C-S framework for thiazole (B1198619) ring formation.

Subsequently, this intermediate can undergo a Hantzsch-type cyclization with α-halocarbonyl compounds, such as phenacyl bromides or ethyl bromoacetate. biointerfaceresearch.com This reaction proceeds via nucleophilic attack of the sulfur atom on the electrophilic carbon of the α-halocarbonyl, followed by intramolecular condensation to form the thiazole ring, yielding a thiazolyl-hydrazinyl-pyrimidine derivative. Depending on the specific reagents and reaction conditions, this can also lead to fused systems like thiazolo[3,2-a]pyrimidines. biointerfaceresearch.com Alternative pathways can lead to the formation of other fused heterocycles; for example, reaction with carbon disulfide can produce intermediates for creating fused triazole-thiones. nih.govmdpi.com

Step 1 ReagentIntermediateStep 2 Reagent (α-halocarbonyl)Final Product
Phenyl isothiocyanate1-(5-phenylpyrimidin-4-yl)-4-phenylthiosemicarbazide2-Chloroacetone4-Hydrazinyl-N-(4-methylthiazol-2-yl)-5-phenylpyrimidine
Methyl isothiocyanate4-Methyl-1-(5-phenylpyrimidin-4-yl)thiosemicarbazidePhenacyl bromideN-(4-phenylthiazol-2-yl)-4-hydrazinyl-5-phenylpyrimidine
Carbon Disulfide(5-phenylpyrimidin-4-yl)hydrazinecarbodithioic acidEthyl bromoacetate2-((5-phenylpyrimidin-4-yl)hydrazono)thiazolidin-4-one

This table outlines a plausible synthetic pathway for creating pyrimidine-thiazole derivatives starting from this compound.

Development of Bicyclic and Polycyclic Derivatives from this compound Precursors

The this compound scaffold is a cornerstone for the synthesis of a variety of bicyclic and polycyclic heterocyclic systems. The hydrazino moiety provides a reactive site for annulation reactions, where a new ring is fused onto the pyrimidine core. researchgate.net The nature of the resulting fused system is dictated by the cyclizing agent employed.

One of the most common applications is the synthesis of pyrazolo[3,4-d]pyrimidines, as detailed previously. nih.gov Beyond that, the hydrazino group is a key precursor for constructing fused 1,2,4-triazole (B32235) rings, leading to triazolopyrimidine systems. For example, heating this compound with formic acid or triethyl orthoformate results in the formation of a arabjchem.orgtandfonline.comCurrent time information in Bangalore, IN.triazolo[4,3-c]pyrimidine ring system. ekb.eg Reaction with cyanogen (B1215507) bromide can yield an aminotriazolopyrimidine derivative. This type of Dimroth-like rearrangement and cyclization is a powerful tool in heterocyclic synthesis. clockss.org

Furthermore, reaction with bifunctional reagents can lead to the formation of six-membered rings fused to the pyrimidine. For instance, condensation with 1,3-dicarbonyl compounds can yield pyrimido[4,5-c]pyridazine (B13102040) derivatives. The reaction of a hydrazinopyrimidine with 1,2-dibromoethane (B42909) has been shown to produce pyrimido[2,1-c] arabjchem.orgtandfonline.comCurrent time information in Bangalore, IN.triazine derivatives. researchgate.net These synthetic routes highlight the versatility of this compound as a building block for complex, multi-ring structures. rsc.org

Cyclizing AgentResulting Fused Ring SystemBicyclic/Polycyclic Structure Name
Triethyl orthoformateFused 1,2,4-Triazole5-Phenyl- arabjchem.orgtandfonline.comCurrent time information in Bangalore, IN.triazolo[4,3-c]pyrimidine
Carbon disulfideFused 1,2,4-Triazole-thione5-Phenyl- arabjchem.orgtandfonline.comCurrent time information in Bangalore, IN.triazolo[4,3-c]pyrimidine-3-thiol
Ethyl acetoacetateFused Pyrazole3-Methyl-6-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one
Phosgene or equivalentFused 1,2,4-Triazinone5-Phenyl-2H- arabjchem.orgtandfonline.comCurrent time information in Bangalore, IN.triazino[4,3-c]pyrimidin-3(4H)-one
1,2-DibromoethaneFused 1,2,4-Triazine2,3-Dihydro-8-phenyl-pyrimido[2,1-c] arabjchem.orgtandfonline.comCurrent time information in Bangalore, IN.triazine

This table summarizes the formation of various bicyclic and polycyclic systems from this compound.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed experimental NMR data for 4-Hydrazino-5-phenylpyrimidine is not available in the surveyed literature. The elucidation of its precise chemical structure would rely on a combination of one-dimensional and two-dimensional NMR techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons of the phenyl ring, the pyrimidine (B1678525) ring, and the hydrazino group (-NHNH₂). The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electronic effects of the pyrimidine ring. The protons of the hydrazino group would likely appear as broad signals and their chemical shift would be sensitive to solvent and temperature. Their integration value would correspond to three protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

In a ¹³C NMR spectrum, separate signals would be anticipated for each unique carbon atom in the phenyl and pyrimidine rings. The carbon atom attached to the hydrazino group would exhibit a characteristic chemical shift. General chemical shift ranges for carbons in aromatic and heterocyclic systems are well-established. chemguide.co.uk

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, helping to identify adjacent protons within the phenyl and pyrimidine rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between carbons and protons over two or three bonds, which is crucial for identifying the connectivity between the phenyl and pyrimidine rings and the position of the hydrazino substituent.

Vibrational Spectroscopy

While specific spectra for this compound are not published, the expected vibrational modes can be inferred from the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum is expected to display characteristic absorption bands that confirm the presence of the key functional groups. vandanapublications.comvandanapublications.com

Functional Group Expected Vibrational Mode **Anticipated Wavenumber (cm⁻¹) **
Hydrazino (N-H)N-H stretching3200-3400 (likely multiple bands, may be broad)
N-H bending (scissoring)1590-1650
Aromatic C-HC-H stretching3000-3100
C-H out-of-plane bending690-900
Pyrimidine RingC=N stretching1500-1600
Ring stretching vibrations1400-1580
Phenyl RingC=C stretching~1450 and ~1600

This table is predictive and based on characteristic frequencies for the functional groups.

The N-H stretching vibrations of the hydrazino group are particularly diagnostic. researchgate.net The region of aromatic C-H bending can help confirm the substitution pattern on the phenyl ring.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. renishaw.com The spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes of the phenyl and pyrimidine rings. The N-N single bond of the hydrazine (B178648) moiety may also be Raman active. researchgate.net Differences between FT-IR and Raman spectra can aid in a more complete structural assignment. americanpharmaceuticalreview.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight of pyrimidine derivatives and for deducing their structure through fragmentation analysis. In the analysis of pyrimidine compounds, Electrospray Ionization (ESI) is a commonly employed technique, which often results in the observation of the protonated molecule [M+H]⁺. mdpi.com This allows for the precise determination of the molecular mass.

For instance, in the characterization of various ethyl 4-substituted-6-methyl-2-phenylpyrimidine-5-carboxylates, ESI-MS consistently identified the [M+H]⁺ peak, confirming their respective molecular weights. mdpi.com Similarly, studies on other pyrimidine derivatives have utilized mass spectrometry to confirm their structures, often in conjunction with other spectroscopic methods like NMR and IR. nih.govgrafiati.com

The fragmentation patterns observed in mass spectra provide valuable structural information. While detailed fragmentation analysis for this compound itself is not extensively documented in the provided results, the fragmentation of related structures, like benzophenone (B1666685) hydrazones, has been studied. researchgate.net The analysis of fragment ions helps in identifying the different components of the molecule and their connectivity. Advanced techniques like tandem mass spectrometry (MS/MS or MSⁿ) can further elucidate complex fragmentation pathways by isolating a specific ion and subjecting it to further fragmentation. researchgate.netmdpi.com This method is crucial for distinguishing between isomers and understanding the structural integrity of the molecule. mdpi.com

Table 1: Mass Spectrometry Data for Related Pyrimidine Derivatives
CompoundIonization MethodObserved m/z [M+H]⁺Calculated m/z [M+H]⁺Reference
Ethyl 4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidine-5-carboxylateESI365.1293365.1318 mdpi.com
Ethyl 4-(ethylamino)-6-methyl-2-phenylpyrimidine-5-carboxylateESI286.1598286.1550 mdpi.com
Ethyl 4-methyl-2-phenyl-6-(propylamino)pyrimidine-5-carboxylateESI300.1726300.1707 mdpi.com
Ethyl 4-[(2-hydroxyethyl)amino]-6-methyl-2-phenylpyrimidine-5-carboxylateESI302.1482302.1499 mdpi.com
Ethyl 4-(cyclohexylamino)-6-methyl-2-phenylpyrimidine-5-carboxylateESI314.1836314.1863 mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher one. libretexts.org For aromatic and heterocyclic compounds like this compound, the most significant transitions are typically π → π* and n → π*. The pyrimidine ring and the phenyl group constitute a conjugated π-system, which influences the wavelength of maximum absorption (λmax). libretexts.org

The electronic transitions in aromatic compounds like benzene (B151609) give rise to characteristic absorption bands. When substituents are added to the benzene ring or within a heterocyclic system, these absorption bands can shift. In substituted pyrimidines, the position and intensity of these bands are dependent on the nature and position of the substituents.

For example, theoretical calculations on related molecules have been used to predict electronic transitions. A study on 4-fluoro-4-hydroxybenzophenone showed an intense electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The λmax values are also influenced by the solvent used for the analysis. researchgate.net While specific UV-Vis data for this compound is not detailed in the search results, the general principles suggest that its spectrum would be characterized by absorptions related to the phenyl and pyrimidine chromophores.

Table 2: Predicted Electronic Transitions for a Related Compound
TransitionWavelength (λ)Oscillator Strength (f)Major ContributionReference
Gas Phase286.6 nm0.287HOMO→LUMO (60%), HOMO-1→LUMO (28%) researchgate.net

Data for 4-fluoro-4-hydroxybenzophenone

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

Numerous studies on pyrimidine derivatives report elemental analysis data to confirm the successful synthesis of the target compounds. nih.govijpsr.com For a wide range of synthesized pyrimidine-based compounds, the experimentally determined percentages of C, H, and N were found to be in close agreement (typically within ±0.4%) with the calculated values, thereby verifying their molecular formulas. nih.govijpsr.com

Table 3: Elemental Analysis Data for Various Pyrimidine Derivatives
CompoundMolecular FormulaCalculated (%)Found (%)Reference
4,9-dimethyl-7-phenyl-(3H) pyrimido[3,2-b]-1,2,4,5-tetrazineC₁₃H₁₃N₅C: 65.27, H: 5.43, N: 29.28C: 65.20, H: 5.50, N: 29.80 nih.gov
N⁵-(4-methoxybenzylidene)-N²,N²-dimethyl-N⁴-phenylpyrimidine-2,4,5-triamineC₂₀H₂₁N₅OC: 71.04, H: 5.30, N: 18.41, O: 5.26C: 71.06, H: 5.32, N: 18.40, O: 5.23 ijpsr.com
N⁵-(4-methylbenzylidene)-N²,N²-dimethyl-N⁴-phenylpyrimidine-2,4,5-triamineC₂₀H₂₁N₅C: 72.48, H: 6.39, N: 21.13C: 72.47, H: 6.35, N: 21.12 ijpsr.com
N⁵-(4-chlorobenzylidene)-N²,N²-dimethyl-N⁴-phenylpyrimidine-2,4,5-triamineC₁₉H₁₈ClN₅C: 64.86, H: 5.16, Cl: 10.08, N: 19.91C: 64.84, H: 5.17, Cl: 10.12, N: 19.93 ijpsr.com
2-(4-(dodecyloxy)phenyl)-4,6-dihydrazinylpyrimidine derivativeC₂₂H₃₄N₆OC: 65.97, H: 9.06, N: 20.98, O: 3.99C: 65.94, H: 9.01, N: 20.96, O: 4.01

Advanced Spectroscopic Methods (e.g., Vibrational Circular Dichroism (VCD))

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org This technique provides detailed three-dimensional structural information, as it is sensitive to the mutual orientation of different functional groups within the molecule. wikipedia.org VCD is particularly valuable for determining the absolute configuration of chiral molecules in solution. wikipedia.orgnih.gov

The application of VCD involves comparing the experimental spectrum to a spectrum predicted by quantum-mechanical calculations, often using Density Functional Theory (DFT). wikipedia.orgnih.gov A good match between the experimental and calculated spectra allows for the unambiguous assignment of the molecule's absolute configuration. nih.gov While there is no specific mention in the search results of VCD being applied to this compound, this technique would be highly relevant if chiral derivatives of this compound were to be synthesized. The methodology has been successfully used for a variety of complex molecules, including natural products and pharmacologically active compounds. nih.gov The development of computational methods, such as the Activity Weighted Velocities (AWV) approach, continues to improve the accuracy and efficiency of simulating VCD spectra from molecular dynamics trajectories. ru.nl

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the molecular characteristics of pyrimidine (B1678525) derivatives. nrel.govrsc.orgcopernicus.org These calculations provide a theoretical framework for interpreting experimental data and predicting molecular behavior.

The geometry of a molecule can be optimized using methods like DFT to find its most stable three-dimensional structure. researchgate.net For molecules with flexible bonds, such as the hydrazino group in 4-Hydrazino-5-phenylpyrimidine, conformational analysis is crucial. This analysis identifies different spatial arrangements of the atoms (conformers) and their relative energies. researchgate.netwayne.edu Studies on related hydrazine (B178648) derivatives have shown that multiple conformers can exist due to rotation around the N-N and C-N bonds. researchgate.netmdpi.com For instance, N-acylhydrazones, which share the hydrazine moiety, can exist as stereoisomers (E/Z) and conformers (syn/anti-periplanar) that can be identified through techniques like NMR spectroscopy and supported by computational analysis. researchgate.netmdpi.com In some cases, the presence of specific conformers is influenced by intramolecular hydrogen bonding. researchgate.net

Table 1: Selected Calculated Geometrical Parameters for a Pyrimidine Derivative.
ParameterCalculated Value (Å or °)
Dihedral Angle (Phenyl-Pyridine)53.48 (5)
Dihedral Angle (Phenyl-Pyridine)50.80 (5)

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.orgd-nb.info The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. malayajournal.orgnih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

For pyrimidine derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the phenyl and pyrimidine rings, while the LUMO may be distributed over the pyrimidine ring and its substituents. malayajournal.org The HOMO-LUMO gap can be tuned by altering the molecular structure, for example, by introducing different substituent groups. nih.gov In donor-π-acceptor systems, the HOMO-LUMO gap can be systematically reduced, which is a key strategy in designing materials with specific electronic properties. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for a Related Imidazole Derivative.
ParameterEnergy (eV)
HOMO-5.2822
LUMO-1.2715
Energy Gap (ΔE)4.0106

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and intramolecular hydrogen bonding within a molecule. nih.govnih.gov It provides a detailed picture of the electron density distribution and the nature of chemical bonds. faccts.de NBO analysis can reveal stabilizing interactions, such as those arising from the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. nih.gov

In molecules containing groups capable of hydrogen bonding, like the hydrazino group, NBO analysis can quantify the strength of these interactions. nih.gov For example, studies on similar heterocyclic compounds have used NBO analysis to confirm the presence and stability of intermolecular and intramolecular hydrogen bonds, which significantly influence the molecular structure and properties. nih.gov

Quantum chemical calculations are widely used to predict various spectroscopic properties, including infrared (IR), Raman, UV-Vis, and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netresearchgate.netresearchgate.net Theoretical calculations of vibrational frequencies (IR and Raman) can aid in the assignment of experimental spectra. researchgate.netcore.ac.ukosti.gov By comparing the calculated and experimental spectra, a detailed understanding of the vibrational modes of the molecule can be achieved. researchgate.net

Similarly, the chemical shifts in ¹H and ¹³C NMR spectra can be calculated. researchgate.netwsu.edumdpi.com These calculations are valuable for confirming molecular structures and understanding the electronic environment of different atoms. researchgate.net Time-dependent DFT (TD-DFT) is often employed to calculate electronic transitions, which correspond to the absorption bands observed in UV-Vis spectra. researchgate.net

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Pyrimidine. researchgate.net
Vibrational ModeExperimental FT-IRExperimental FT-RamanCalculated (DFT)
CH Stretching3026, 3058, 30863033, 30683048, 3056, 3060, 3069, 3079, 3087, 3101, 3102
Aromatic Ring Stretching (CC, NC)1569, 1540, 1436, 1339--

Global reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity. These descriptors include chemical hardness, softness, electronegativity, and the electrophilicity index. researchgate.net Chemical hardness is a measure of the resistance to change in electron distribution, while softness is its inverse. Electronegativity describes the ability of a molecule to attract electrons. These parameters are calculated from the HOMO and LUMO energies.

The Molecular Electrostatic Potential (MEP) is another important descriptor that maps the electrostatic potential onto the electron density surface of a molecule. malayajournal.org The MEP surface visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, providing insights into its reactive sites for electrophilic and nucleophilic attack. malayajournal.org

Table 4: Global Reactivity Descriptors.
DescriptorFormula
Chemical Hardness (η)(I - A) / 2
Chemical Softness (S)1 / η
Electronegativity (χ)(I + A) / 2
Electrophilicity Index (ω)χ² / (2η)

I and A represent the ionization potential and electron affinity, respectively, which can be approximated by the negative of the HOMO and LUMO energies.

Molecules with extended π-conjugated systems and significant charge transfer characteristics can exhibit nonlinear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Computational methods can be used to calculate the dipole moment, polarizability, and hyperpolarizability of a molecule. acs.org Studies on pyrimidine derivatives have shown that they can possess substantial NLO responses, making them potential candidates for NLO materials. acs.org The magnitude of the NLO response is often related to the extent of intramolecular charge transfer, which can be analyzed through FMOs and MEP surfaces.

Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electronegativity, Molecular Electrostatic Potential)

Molecular Dynamics (MD) Simulations for Conformational Space and Stability

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing detailed information about their conformational flexibility and stability. nih.govresearchgate.net These simulations track the movements of atoms and molecules over time, revealing the various shapes (conformations) a molecule can adopt and the energetic favorability of each. cresset-group.com This understanding is crucial as the three-dimensional structure of a molecule is intrinsically linked to its chemical reactivity and biological activity. researchgate.netcresset-group.com

For molecules like this compound, MD simulations can explore the rotational freedom around the bond connecting the phenyl and pyrimidine rings, as well as the conformational dynamics of the hydrazino group. The stability of different conformers is assessed by analyzing the simulation trajectory, identifying low-energy states that are more likely to be populated. cresset-group.com Factors such as intramolecular hydrogen bonding and steric hindrance between the substituent groups play a significant role in determining the preferred conformation.

Recent advancements in MD simulation techniques, including the use of enhanced sampling methods, allow for a more thorough exploration of the conformational space, overcoming energy barriers to reveal a wider range of possible structures. frontiersin.orgbiorxiv.org Constant pH MD simulations can also be employed to understand how the protonation state of the hydrazino group, which is sensitive to the surrounding pH, influences the molecule's conformation and stability. nih.gov The insights gained from these simulations are vital for understanding how this compound and its derivatives might interact with biological targets, as the molecule may need to adopt a specific conformation to bind effectively. cresset-group.commdpi.com

Studies on related heterocyclic systems have demonstrated the power of MD simulations in assessing the stability of protein-ligand complexes. researchgate.netresearchgate.netijbiotech.com For instance, simulations can reveal how a ligand stabilizes a particular protein conformation upon binding. researchgate.net By calculating parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can quantify the stability of the molecule and its complexes over the simulation time. mdpi.comijbiotech.com

Molecular Docking Studies (In silico prediction of molecular interactions with biological targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sphinxsai.com This method is extensively used in drug discovery to screen virtual libraries of compounds against a specific biological target, such as a protein or nucleic acid, to identify potential drug candidates. creative-biolabs.com For this compound and its derivatives, molecular docking provides a means to hypothesize their potential biological activities by examining their binding affinity and interaction patterns with various macromolecular targets. sphinxsai.commdpi.com

The process involves placing the ligand (e.g., a derivative of this compound) into the binding site of a target protein and evaluating the "goodness-of-fit" using a scoring function. This function estimates the binding free energy, with lower scores generally indicating a more stable complex and higher binding affinity. bohrium.com The predicted binding mode reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex.

For example, derivatives of pyrimidine have been subjected to molecular docking studies to explore their potential as antimicrobial agents. sphinxsai.com In one study, novel pyrimidine derivatives were docked against an antimicrobial peptide to understand their binding patterns. sphinxsai.com Similarly, hybrid 4,6-dihydrazone pyrimidine derivatives were docked with DNA to investigate their binding mechanism, suggesting that they bind via groove binding and partial intercalation. mdpi.com Other research has used molecular docking to identify potential inhibitors for targets like VEGFR-2, a key protein in angiogenesis, and dihydrofolate reductase (DHFR), an enzyme crucial for malaria parasites. rsc.orghuji.ac.il

The results from molecular docking studies can guide the design of new derivatives with improved potency and selectivity. By understanding the structure-activity relationships (SAR) derived from these in silico predictions, chemists can rationally modify the lead compound to enhance its interactions with the target, leading to the development of more effective therapeutic agents. nih.gov

Table 1: Examples of Molecular Docking Studies with Pyrimidine Derivatives

Derivative Class Biological Target Key Findings
Novel Pyrimidine Derivatives Antimicrobial Peptide (PDB: 2L24) Investigation of binding patterns for antimicrobial activity. sphinxsai.com
4,6-Dihydrazone Pyrimidine Derivatives DNA Binding occurs through groove binding and partial intercalation, suggesting a mechanism for antitumor activity. mdpi.com
Pyrimidine-5-carbonitrile Derivatives VEGFR-2 TK (PDB ID 1YWN) Docking studies showed similar binding modes to the known inhibitor sorafenib, correlating with their cytotoxic activities. rsc.org

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the intricate step-by-step pathways of chemical reactions, known as reaction mechanisms. rsc.orgscielo.br By using quantum chemical methods like Density Functional Theory (DFT), researchers can model the structures and energies of reactants, intermediates, transition states, and products. orientjchem.orgrsc.org This allows for the determination of activation energies and reaction energies, providing a detailed understanding of the reaction's feasibility and kinetics.

For reactions involving this compound, computational studies can shed light on its synthesis and subsequent chemical transformations. For instance, the synthesis of the core pyrimidine ring often proceeds via a multicomponent reaction like the Biginelli reaction. sphinxsai.commdpi.com Computational analysis can clarify the mechanism of such reactions, including the sequence of bond formations and the role of catalysts. mdpi.com

Furthermore, the reactivity of the hydrazino group in this compound can be explored computationally. For example, its condensation with aldehydes or ketones to form hydrazones, or its cyclization to form fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, can be modeled. nih.govnih.gov These studies can predict the most likely reaction pathway by comparing the energy barriers of competing mechanisms. rsc.orgoregonstate.edu

Recent computational studies have highlighted the importance of considering the solvent effects and the role of non-covalent interactions in reaction mechanisms. rsc.orgscielo.br By including these factors in the calculations, a more accurate picture of the reaction in a realistic chemical environment can be obtained. The insights gained from these computational elucidations are invaluable for optimizing reaction conditions, predicting the formation of byproducts, and designing novel synthetic routes to access new derivatives of this compound. orientjchem.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Pyrimidine
Hydrazone
Pyrazolo[3,4-d]pyrimidine
Sorafenib
Dihydropyrimidinone
VEGFR-2

Applications in Medicinal Chemistry Research Excluding Clinical Human Trials

In vitro Biological Activity Screening of 4-Hydrazino-5-phenylpyrimidine Derivatives

The inherent reactivity of the hydrazino group in the this compound core allows for facile chemical modification, leading to the generation of large libraries of derivatives, such as hydrazones, pyrazoles, and fused heterocyclic systems like triazolopyrimidines. These libraries are then subjected to various in vitro assays to identify compounds with promising biological activities.

Derivatives of this compound have been extensively evaluated for their ability to inhibit the growth of pathogenic microbes. Schiff bases, derived from the condensation of this compound analogs with various aldehydes, and other related heterocyclic structures have demonstrated notable activity against a spectrum of bacterial and fungal strains.

Several studies have reported the synthesis of pyrimidine (B1678525) derivatives and their subsequent screening against Gram-positive and Gram-negative bacteria, as well as fungal species. For instance, a series of novel pyrimidine and pyrimido[4,5-d]pyrimidine (B13093195) analogs were synthesized and tested against two Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), one Gram-negative bacterium (Escherichia coli), and two fungi (Candida albicans and Aspergillus flavus). nih.gov The results showed that several compounds, including 4-amino-6-aryl-5-cyano-2-hydrazino-pyrimidines, exhibited strong antimicrobial effects against all tested microorganisms when compared to reference drugs. nih.gov Similarly, Schiff bases derived from 4-hydrazino-5-iodo-2-benzylthiopyrimidine showed good antibacterial activity. nih.gov Another study found that certain 1,3,4-oxadiazole (B1194373) derivatives incorporating a 4-phenylpyrimidine (B189444) core displayed significant antimicrobial activity. juniperpublishers.com Hydrazone derivatives have also shown moderate to significant activity against various bacterial and fungal strains. researchgate.netturkjps.org

Table 1: In vitro Antimicrobial Activity of this compound Derivatives This table is interactive. Users can sort and filter the data.

Compound Class Specific Derivative(s) Test Organism Activity/Result Reference(s)
Pyrimido[4,5-d]pyrimidines 4a-d (4-amino-6-aryl-2-hydrazino-pyrimidine-5-carbonitrile) S. aureus, B. subtilis, E. coli, C. albicans, A. flavus Strong antimicrobial effects nih.gov
Schiff Bases 4a, 4c, 4d, 4g, 4h (from 4-hydrazino-5-iodo-2-benzylthiopyrimidine) Bacteria Good antibacterial activity nih.gov
1,3,4-Oxadiazoles 8h, 8i, 8j (2-(4-phenylpyrimidin-2-yl)-5-p-substituted-1,3,4-oxadiazoles) Bacteria and Fungi Highly significant antimicrobial activity juniperpublishers.com
Hydrazones 4i (bearing pyrimidinyl and pyrazolyl moieties) Bacillus subtilis, Candida albicans, Saccharomyces cerevisiae Most potent in series, comparable to Ciprofloxacin and Amphotericin-B researchgate.net
Hydrazones Compound 1 S. aureus, P. aeruginosa, B. subtilis, E. faecalis, C. albicans Moderate activity (MIC 32-512 µg/mL) turkjps.org
5-Iodopyrimidines 3f (4-amino-5-iodo-2-benzylthiopyrimidine derivative) Aspergillus niger Good antifungal activity nih.gov

The development of novel anticancer agents is a primary focus of medicinal chemistry, and pyrimidine derivatives are well-established as core structures in many chemotherapeutic drugs. Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.

Research has demonstrated that these compounds can induce apoptosis and inhibit cancer cell proliferation. A series of 4,6-dihydrazone pyrimidine derivatives were synthesized and showed broad-spectrum antitumor activity against MCF-7 (breast), BGC-823 (gastric), A549 (lung), and BEL-7402 (liver) cancer cell lines, with some compounds exhibiting higher potency than the standard drug 5-Fluorouracil (5-FU). nih.govmdpi.com Further studies on pyrimido[4,5-d]pyrimidine derivatives also revealed significant cytotoxic activities against colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HepG-2) cell lines, while showing high safety for normal fibroblast cells. nih.gov The mechanism of action for some of these derivatives is thought to involve enzyme inhibition, potentially blocking pathways crucial for cancer progression. smolecule.com Other related structures, such as pyrazolo[3,4-d]pyrimidines derived from hydrazino pyrimidines, have also shown very potent in-vitro activity against the MCF-7 cell line. ekb.eg

Table 2: In vitro Cytotoxicity of this compound Derivatives Against Cancer Cell Lines This table is interactive. Users can sort and filter the data.

Compound Class Specific Derivative(s) Cancer Cell Line IC50 Value (µM) Reference(s)
Dihydrazone Pyrimidines 10a BGC-823 9.00 nih.govmdpi.com
Dihydrazone Pyrimidines 10a BEL-7402 6.70 nih.govmdpi.com
Dihydrazone Pyrimidines 10f BGC-823 7.89 nih.govmdpi.com
Dihydrazone Pyrimidines 10f BEL-7402 7.66 nih.govmdpi.com
Pyrimidopyrimidines 9c HCT-116 1.83 nih.gov
Pyrimidopyrimidines 9c MCF-7 2.15 nih.gov
Pyrimidopyrimidines 9c HepG-2 3.24 nih.gov
Pyrazolo[3,4-d]pyrimidines 4-hydrazinyl-3-(methylsulphanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine MCF-7 (Breast) Not specified (High activity) ekb.eg
Thieno[2,3-d]pyrimidines 21 MCF-7, HepG-2 23.2 - 95.9 grafiati.com

Chronic inflammation is implicated in numerous diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key targets for anti-inflammatory drugs. Researchers have investigated this compound derivatives for their potential to inhibit these enzymes.

In vitro anti-inflammatory activity has been assessed using methods such as membrane stabilization (anti-hemolytic activity). researchgate.net Studies have focused on the ability of these compounds to inhibit COX-1 and COX-2. For example, certain pyrimidine derivatives were found to suppress the activity of COX enzymes, thereby inhibiting the production of prostaglandin (B15479496) E2 (PGE2). nih.govrsc.org The potency of these compounds is often reported as IC50 values. One study identified pyrano[2,3-d]pyrimidine derivatives that potently suppressed COX-2 activity with IC50 values as low as 0.04 µM, comparable to the standard drug celecoxib. nih.gov While direct studies on this compound itself are limited, the broader class of pyrimidine derivatives shows significant promise in this area.

Table 3: In vitro Anti-inflammatory Activity of Pyrimidine Derivatives This table is interactive. Users can sort and filter the data.

Compound Class Specific Derivative(s) Target IC50 Value (µM) Reference(s)
Pyrimidine Derivatives 3b COX-1 19.45 nih.govrsc.org
Pyrimidine Derivatives 3b COX-2 31.4 nih.govrsc.org
Pyrimidine Derivatives 4b COX-1 26.04 nih.govrsc.org
Pyrimidine Derivatives 4b COX-2 34.4 nih.govrsc.org
Pyrimidine Derivatives 4d COX-1 28.39 nih.govrsc.org
Pyrimidine Derivatives 4d COX-2 23.8 nih.govrsc.org
Pyrano[2,3-d]pyrimidines 5 COX-2 0.04 nih.gov
Pyrano[2,3-d]pyrimidines 6 COX-2 0.04 nih.gov

The potential of small molecules to protect neurons from damage is a critical area of research for treating neurodegenerative diseases. A 5-phenylpyrimidine (B189523) derivative, 2-amino-5-(2,4-dichlorophenyl) pyrimidine (FU248), has been identified for its neuroprotective effects. In an in vitro model using primary cortical neurons from rat embryos, FU248 was found to inhibit neuronal cell death in a dose-dependent manner. nih.gov The study suggested that this neuroprotective effect is mediated, at least in part, through the induction of brain-derived neurotrophic factor (BDNF), as an anti-BDNF antibody suppressed the compound's effect. nih.gov In another study, the neuroprotective effects of hydrazone derivatives were assessed in a model of 6-hydroxydopamine-induced neurotoxicity, where most tested compounds showed weak neurotoxic effects on their own at higher concentrations. researchgate.net

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular agents. Pyrimidine derivatives, including those derived from this compound, have been a focus of this research.

Various synthesized pyrimidine derivatives have shown potent in vitro activity against M. tuberculosis H37Rv and other strains. researchgate.netekb.egijpsr.com For instance, 2-hydrazino-4-(p-aminophenylsulphonylamino)-6-(2'-chlorophenyl)-pyrimidine-5-carboxamide was found to be more potent than the first-line drug isoniazid, with a Minimum Inhibitory Concentration (MIC) of 0.02 µg/mL. researchgate.net Another study on substituted benzothiazolylpyrimidine-5-carboxamides reported excellent activity, with MIC values as low as 0.08 µM against the H37Rv strain. The presence of specific substituents on the phenyl ring has been shown to be crucial for activity, with electron-withdrawing or donating groups at the para position often enhancing potency. ijpsr.com

Table 4: In vitro Antitubercular Activity of this compound Derivatives This table is interactive. Users can sort and filter the data.

Compound Class Specific Derivative(s) Test Strain MIC Reference(s)
Pyrimidinyl Sulphonamides Db (2-hydrazino-4-(p-aminophenylsulphonylamino)-6-(2'-chlorophenyl)-pyrimidine-5-carboxamide) M. tuberculosis H37Rv 0.02 µg/mL researchgate.net
Benzothiazolylpyrimidine-carboxamides 37, 38 M. tuberculosis H37Rv 0.08 µM
Benzothiazolylpyrimidine-carboxamides 39, 40 M. tuberculosis H37Rv 0.09 µM
Pyrimidine-4,5-diamines 5C (N5-(4-chloro benzylidene)-N4-phenylpyrimidine-4,5-diamine) M. tuberculosis H37Ra Potent activity ijpsr.com
Pyrimidine-2,4,5-triamines 5c (N5-(4-chloro benzylidene)-N2, N2-dimethyl-N4-phenyl pyrimidine-2,4,5-triamine) M. tuberculosis H37Ra Potent activity ijpsr.com

Beyond the COX enzymes, derivatives of this compound have been investigated as inhibitors of other key enzymes implicated in disease. The phosphoinositide 3-kinase (PI3K) pathway is a critical signaling pathway often dysregulated in cancer.

Novel imidazo[1,2-a]pyrazine (B1224502) derivatives bearing phenylpyrimidine-carboxamides have been synthesized and evaluated for their activity against PI3Kα kinase. One compound, 14c, demonstrated inhibitory activity against PI3Kα with an IC50 value of 1.25 µM. researchgate.net In other research, 2,4-diarylaminopyrimidine hydrazone derivatives were explored as potential anti-thyroid cancer agents. One such derivative, compound 14f, showed significant inhibition against Focal Adhesion Kinase (FAK) with an IC50 of 35 nM. nih.gov These findings highlight the potential of the pyrimidine scaffold to generate potent and selective enzyme inhibitors for targeted therapies.

Radioligand Development for Imaging (e.g., PET)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radioligands—biologically active molecules labeled with a positron-emitting radionuclide—to visualize and quantify physiological processes in vivo. The pyrimidine scaffold has proven to be a viable core for the development of such imaging agents. acs.orgsnmjournals.org

Several research groups have successfully developed pyrimidine-based PET tracers for various neurological targets. For instance, two novel carbon-11 (B1219553) labeled pyrimidine derivatives, [11C]CNY-01 and [11C]CNY-02, were designed as PET agents for imaging the sigma-1 (σ1) receptor, a protein implicated in several neuropsychiatric diseases. snmjournals.orgwiley.com These radioligands demonstrated favorable properties, including rapid passage across the blood-brain barrier and high uptake in the brain. snmjournals.org Similarly, a series of 11C-labeled imidazolyl pyrimidine analogues were synthesized and evaluated as potential radioligands for imaging glycogen (B147801) synthase kinase-3 (GSK-3), a key enzyme in neurodegenerative disorders like Alzheimer's disease. acs.org Other efforts have produced pyrazolo[1,5-a]pyrimidine-based tracers, such as [18F]DPA-714, for imaging the 18 kDa translocator protein (TSPO), a biomarker for neuroinflammation. acs.org

While these examples underscore the utility of the pyrimidine core in designing effective PET radioligands, the literature reviewed did not identify specific tracers derived directly from the this compound structure. However, the successful development of related pyrimidine-based agents provides a strong foundation and a strategic framework for the future design of novel radioligands based on this particular scaffold for various biological targets.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. By systematically modifying a lead compound and evaluating the biological effects of these changes, researchers can identify key functional groups and structural motifs essential for target interaction.

SAR studies on analogues closely related to this compound have yielded precise information on the role of specific substituents. In a study focused on developing Biginelli-derived pyrimidines as calcium channel blockers, ethyl 2-hydrazino-6-methyl-4-phenylpyrimidine-5-carboxylate was identified as a lead compound with potent activity. nih.govresearchgate.net Subsequent modifications to the hydrazino moiety at the C-2 position provided clear SAR data:

Hydrazino Group is Key: The parent compound, featuring an unsubstituted hydrazino (-NHNH2) group, was the most potent derivative in the series. nih.gov

Conversion to Hydrazones: Transforming the hydrazino group into various hydrazones by condensation with aldehydes generally led to a decrease in activity. nih.gov

Substituent Effects on Hydrazones: Within the hydrazone series, electronic effects were notable. A hydrazone with a p-nitro substituent on the phenyl ring was more active than the corresponding unsubstituted phenyl hydrazone, indicating that electron-withdrawing groups could modulate activity. nih.gov

Cyclization of the Hydrazino Moiety: Encasing the hydrazine (B178648) functionality within a planar heterocyclic pyrazole (B372694) ring resulted in a compound with only moderate activity, significantly less than the lead hydrazino derivative. nih.gov

Fused Ring Systems: Fusing a triazole ring to the pyrimidine core to create a triazolopyrimidine system led to the lowest detected activity, suggesting that such bulky, fused-ring modifications are detrimental to calcium channel blocking efficacy in this series. nih.govresearchgate.net

These findings highlight the critical importance of the free hydrazino group for the observed biological activity in this specific chemical series.

Compound Modification (Relative to Lead)Position of ModificationResulting Biological ActivityReference(s)
Lead Compound: Hydrazino Group C-2 Most Potent nih.gov
Hydrazone (unsubstituted phenyl)C-2Decreased Activity nih.gov
Hydrazone (p-nitro phenyl)C-2Moderately Active (but > unsub. hydrazone) nih.gov
Cyclized to Pyrazole RingC-2Moderate Activity nih.gov
Fused to Triazole RingC-2 / N-1Lowest Activity nih.govresearchgate.net

A pharmacophore is an abstract description of molecular features that are necessary for a drug to recognize and interact with a specific biological target. Computational pharmacophore modeling is used to identify these essential features and their spatial arrangement. For pyrimidine analogues acting as calcium channel blockers, ligand-based pharmacophore models have been developed to understand their binding modes. nih.gov These studies identified several key features crucial for activity: a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic group. researchgate.net The specific three-dimensional arrangement of these features was determined to be critical for effective interaction with the target. nih.gov Such models serve as a reliable foundation for designing new and potentially more active compounds based on the pyrimidine scaffold. nih.govresearchgate.net

Impact of Substituent Modifications on In vitro Biological Activity

Rational Design of Biologically Active Analogues (in silico approaches)

In silico (computer-based) methods are integral to modern drug discovery, enabling the rational design and evaluation of new compounds before their physical synthesis. These approaches include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and the prediction of pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). researchgate.netwalshmedicalmedia.com

For the pyrimidine derivatives studied as calcium channel blockers, in silico ADME predictions were used to evaluate their drug-likeness. The most biologically active compounds in the series also demonstrated favorable, drug-like ADME profiles in these computational models. nih.govresearchgate.net

Furthermore, 3D-QSAR models have been developed for various phenylpyrimidine series to establish a mathematical relationship between the compounds' 3D structures and their biological activities. researchgate.netmdpi.com For instance, a 3D-QSAR model for 2-phenylpyrimidine (B3000279) derivatives as inhibitors of the PDE4B enzyme yielded a statistically significant model with a high correlation coefficient (R² = 0.918) and strong predictive power. researchgate.net Such validated models provide deep insight into the structural requirements for potency and can be used to virtually screen new designs to prioritize the synthesis of the most promising candidates. researchgate.net

Prodrug Design Concepts for Improved Molecular Delivery

A prodrug is a pharmacologically inactive or less active derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active agent. nih.gov This strategy is widely used to overcome undesirable properties of a drug, such as poor water solubility, chemical instability, inadequate permeability, or high toxicity. nih.govmdpi.com

While no specific prodrugs of this compound were found in the reviewed literature, established chemical principles allow for the conceptual design of such derivatives. The hydrazino group (-NHNH2) on the pyrimidine ring is a prime handle for chemical modification to create a carrier-linked prodrug. csic.es In this approach, a promoiety (carrier) is attached to the drug, often through a bond that can be enzymatically cleaved in the body.

A relevant example comes from the structurally related pyrazolo[3,4-d]pyrimidine class of compounds, which are potent kinase inhibitors but often suffer from poor aqueous solubility. nih.govunisi.it To address this, researchers designed a prodrug by linking a water-soluble N-methylpiperazino group to the pyrimidine core via a carbamate (B1207046) bond. This modification resulted in a 600-fold improvement in aqueous solubility compared to the parent drug and showed good stability in plasma, demonstrating the success of the prodrug strategy. nih.govunisi.it A similar approach could be envisioned for this compound, where acylation or carbamoylation of the hydrazino group could be used to attach a promoiety designed to enhance solubility or other pharmacokinetic properties. This conceptual framework provides a clear path for the future development of this compound prodrugs to optimize it for potential therapeutic use.

In-depth Analysis of this compound in Coordination Chemistry Remains Largely Undocumented

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research focused on the coordination chemistry of this compound. While the synthesis of the compound itself is documented, its subsequent use as a ligand in the formation and characterization of metal complexes does not appear to be reported in detail in publicly accessible research.

The synthesis of this compound can be achieved through the reaction of 4-chloro-5-phenylpyrimidine (B2940865) with hydrazine hydrate (B1144303) in an alcohol solvent under reflux conditions. wur.nl This preparative method is a standard route for introducing a hydrazino group to a pyrimidine ring. The resulting compound, this compound, is noted for its potential as a ligand in coordination chemistry, a role that is common for molecules containing multiple nitrogen atoms capable of donating electron pairs to a metal center.

However, specific studies detailing the synthesis of mononuclear or oligonuclear metal complexes using this compound as a ligand are not available. Consequently, information regarding its coordination modes, the nature of its donor atoms in complex formation, and the spectroscopic and structural characterization of any such complexes is absent from the current body of scientific literature. Furthermore, there is no documented research into the potential catalytic applications of its metal complexes.

While the broader field of pyrimidine and hydrazone chemistry is rich with examples of metal complex synthesis and catalysis, these findings are based on related but structurally distinct molecules. Due to the strict focus on this compound, and the absence of specific data, a detailed article on its coordination chemistry as outlined cannot be generated at this time. Further experimental research would be required to elucidate the characteristics and potential applications of this specific compound in the field of coordination chemistry.

Coordination Chemistry of 4 Hydrazino 5 Phenylpyrimidine and Its Derivatives

Luminescent Properties of Lanthanide Complexes Incorporating Pyrimidine-based Ligands

The luminescence of lanthanide ions (Ln³⁺) is characterized by sharp, line-like emission bands that arise from f-f electronic transitions. nih.govineosopen.org However, these transitions are parity-forbidden, leading to very low absorption coefficients and inefficient direct excitation of the lanthanide ion. ineosopen.org To overcome this limitation, organic ligands, often referred to as "antennas" or "sensitizers," are coordinated to the lanthanide ion. These ligands possess chromophores that can efficiently absorb UV or visible light and transfer the absorbed energy to the emissive energy levels of the lanthanide ion. This process, known as the "antenna effect," is the primary mechanism for achieving strong lanthanide luminescence in coordination complexes. ineosopen.orgnih.gov

While there is a lack of specific experimental data on the luminescent properties of lanthanide complexes with 4-hydrazino-5-phenylpyrimidine, studies on related hydrazide and pyrimidine-based ligands provide valuable insights. For instance, lanthanide complexes with hydrazide-containing ligands have been shown to exhibit the characteristic emission of the central lanthanide ion, indicating that the hydrazide moiety can participate in the sensitization process. rsc.orgnih.gov The presence of the phenyl ring in this compound is also expected to contribute to the electronic properties of the ligand and influence the energy of its excited states. mdpi.com

The choice of the lanthanide ion determines the color of the emitted light. Europium(III) complexes typically exhibit red emission, while terbium(III) complexes show green luminescence. ineosopen.org Dysprosium(III) and samarium(III) complexes are also known to be luminescent, with their emission colors being yellow/white and orange-red, respectively. mdpi.com

The following tables summarize the photophysical properties of some representative lanthanide complexes with pyrimidine-related and other N-heterocyclic ligands, which can serve as a reference for the expected properties of complexes with this compound.

Table 1: Photophysical Data for Europium(III) Complexes

ComplexExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (%)Lifetime (μs)Reference
[Eu(TTA)₃(phenNO₂)]~35061236.0458 researchgate.net
[Eu(dppCO₂Me,Me)₃]Not specifiedNot specifiedNot specifiedNot specified rsc.org
Eu•10 (with DTTA moiety)Not specifiedNot specifiedNot specifiedNot specified mdpi.com

Table 2: Photophysical Data for Terbium(III), Dysprosium(III), and Samarium(III) Complexes

ComplexLanthanide IonExcitation Wavelength (nm)Major Emission Peaks (nm)Reference
Tb complex with aminogunidineTb³⁺Not specifiedNot specified scirp.org
Dy complex with benzohydrazideDy³⁺Not specified481, 575 nih.gov
Sm complex with aminogunidineSm³⁺402466 scirp.org
[Sm(TTA)₃(phenNO₂)]Sm³⁺~350563, 598, 642 researchgate.net

It is important to note that the actual luminescent properties of lanthanide complexes with this compound would need to be determined experimentally. Such studies would involve the synthesis and characterization of the complexes, followed by detailed photophysical measurements, including absorption and emission spectroscopy, quantum yield determination, and lifetime measurements. These investigations would provide valuable information on the potential of this compound as a sensitizer (B1316253) for lanthanide luminescence and could lead to the development of new luminescent materials with applications in areas such as bioimaging, sensing, and lighting.

Applications in Materials Science Research

Development of Organic Semiconductors

While specific research focusing on 4-Hydrazino-5-phenylpyrimidine as a primary component in organic semiconductors is not extensively documented, the foundational phenylpyrimidine structure is a known constituent in materials developed for electronic applications. Organic materials are pivotal in optoelectronic devices due to their tunable properties and excellent charge transport characteristics. mdpi.com

Derivatives of 2-phenylpyrimidine (B3000279) have been successfully utilized in the fabrication of highly efficient organic light-emitting diodes (OLEDs). rsc.orgacs.org These molecules can serve as the core for phosphorescent emitters, where the strategic selection of ligands and molecular geometry allows for the tuning of emission wavelengths from the ultraviolet to the near-infrared region. acs.org In some applications, iridium(III) complexes featuring 2-phenylpyrimidine ligands have been developed as green-phosphorescent emitters for efficient OLEDs. rsc.orgrsc.org

Studies on various 2-phenylpyrimidine derivatives have demonstrated that their thermal, electrochemical, and photophysical properties can be systematically modified. For instance, the addition of different donor moieties, such as triphenylamine, to the phenylpyrimidine structure can alter the material's emission spectrum and significantly enhance its hole drift mobility, a key parameter for device performance. mdpi.com Furthermore, hydrazinopyrimidine structures have been investigated for their use in optoelectronics, including as chemosensors, indicating the electronic utility of the hydrazino group. acs.orgwixsite.com The combination of a phenylpyrimidine core with a hydrazino group suggests that this compound could be a promising candidate for future research into novel materials for OLEDs and other optoelectronic devices. researchgate.netresearchgate.net

Corrosion Inhibition Studies

The use of organic molecules containing heteroatoms like nitrogen, oxygen, and sulfur is a well-established strategy for protecting metals from corrosion. These compounds can adsorb onto the metal surface, forming a barrier that inhibits corrosive processes. Pyrimidine (B1678525) derivatives, in particular, have shown significant promise as effective corrosion inhibitors. rsc.org

Research on 4-Phenylpyrimidine (B189444) (4-PPM), a closely related compound, has shown that it can effectively protect copper and cold-rolled steel from corrosion in aggressive saline and acidic environments. rsc.orgresearchgate.net The protective action stems from the ability of the pyrimidine molecule to adsorb on the metal. The nitrogen heteroatoms in the pyrimidine ring act as anchor points, facilitating the formation of a compact and uniform monolayer on the metallic surface. rsc.orgresearchgate.net This self-assembled layer acts as a physical barrier, isolating the metal from the corrosive medium. rsc.org

The efficiency of this inhibition is dependent on the concentration of the inhibitor and the immersion time. rsc.org Electrochemical studies, including electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization, confirm that the presence of the phenylpyrimidine layer increases the charge transfer resistance at the metal/solution interface, thereby reducing the corrosion rate. rsc.orgresearchgate.netacs.org The adsorption of these molecules typically follows the Langmuir adsorption isotherm, which is characteristic of monolayer formation on a surface. researchgate.netnih.gov

Given that the inhibitory effect is largely driven by the nitrogen atoms, it is hypothesized that the additional nitrogens in the hydrazino group of this compound could enhance its adsorption capabilities and offer even greater protection.

Table 1: Corrosion Inhibition Efficiency of 4-Phenylpyrimidine (4-PPM) on Copper Data sourced from studies on the protective layer formed in a 3 wt% NaCl solution. rsc.org

Inhibitor Concentration (mM)Inhibition Efficiency (IE %) after 10h
0.0570.1%
0.183.2%
0.579.4%
1.075.6%

Applications in Polymer Chemistry

The direct application of this compound in polymer chemistry is not yet a widely researched area. However, its molecular structure contains functional groups that are amenable to polymerization reactions, suggesting its potential as a building block for novel polymers.

The hydrazino group (-NHNH₂) is a reactive nucleophile that can participate in condensation polymerization. For example, it can react with dicarbonyl compounds such as dialdehydes or diketones to form polyhydrazones, a class of polymers known for their thermal stability and chelating properties. The incorporation of the phenylpyrimidine moiety into the polymer backbone could impart specific optical or thermal properties to the resulting material. The reactivity of the hydrazino group in pyrimidine derivatives is well-established, often being used as a handle to synthesize more complex fused heterocyclic systems like triazolopyrimidines. researchgate.netacs.org

Furthermore, the pyrimidine ring itself can be integrated into polymer structures. Studies have shown the successful incorporation of pyrimidine-based fluorophores into poly(methylmethacrylate) (B3431434) (PMMA) backbones. academie-sciences.fr This was achieved by first creating a pyrimidine monomer with a polymerizable group, which was then copolymerized. This approach demonstrates that the pyrimidine core is stable and can be used to functionalize existing polymers or to create new ones with tailored properties, such as fluorescence or altered polarity. academie-sciences.fr These examples highlight the potential pathways for utilizing this compound in the future development of advanced functional polymers.

Future Directions and Research Gaps for 4 Hydrazino 5 Phenylpyrimidine Research

Exploration of Novel Synthetic Pathways for Complex Architectures

The development of innovative and efficient synthetic methodologies for constructing complex molecular architectures based on the 4-Hydrazino-5-phenylpyrimidine core is a promising area for future research. Current synthetic approaches, while effective, often involve multi-step processes. Future work could focus on one-pot or tandem reactions that streamline the synthesis of intricate fused pyrimidine (B1678525) systems. The exploration of novel catalysts, including nano-catalysts and biocatalysts, could lead to more sustainable and atom-economical synthetic routes. Furthermore, the use of flow chemistry techniques could enable better control over reaction parameters, leading to higher yields and purity of the desired complex molecules.

Deeper Mechanistic Understanding of Underexplored Reactions

While the reactivity of the hydrazino group in this compound is well-utilized in cyclization reactions, a detailed mechanistic understanding of many of these transformations is still lacking. For instance, the precise mechanism of certain ring transformation reactions, such as the conversion of pyrimidines to pyrazoles under specific conditions, requires further elucidation. wur.nl Investigations into whether these reactions proceed via an addition/elimination (SN(AE)) or an addition of the nucleophile, ring opening, and ring closure (ANRORC) mechanism would be highly valuable. wur.nl Advanced spectroscopic techniques, such as in-situ NMR and stopped-flow analysis, coupled with isotopic labeling studies, could provide crucial insights into reaction intermediates and transition states. A more profound understanding of these mechanisms will enable chemists to better predict and control reaction outcomes, leading to the rational design of new synthetic strategies.

Integration of Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for predicting the reactivity, properties, and biological activity of molecules. The application of density functional theory (DFT) and other advanced computational methods to this compound and its derivatives is an area ripe for exploration. These models can be used to predict the most likely sites of reaction, calculate activation energies for different reaction pathways, and understand the electronic and steric factors that govern reactivity. In the context of drug design, computational docking studies can predict the binding affinity of novel derivatives to specific biological targets, thereby guiding synthetic efforts towards the most promising candidates. This predictive approach can significantly accelerate the discovery and optimization of new functional molecules.

Design and Synthesis of Highly Selective and Potent Derivatives for Specific Biological Targets

The pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Building upon this, future research should focus on the rational design and synthesis of this compound derivatives with high potency and selectivity for specific biological targets. This involves identifying key protein targets implicated in various diseases and designing molecules that can interact with these targets with high affinity and specificity. For example, by modifying the phenyl ring and the pyrimidine core with various functional groups, it may be possible to develop potent and selective inhibitors of kinases, proteases, or other enzymes. This targeted approach, informed by computational modeling and a deep understanding of structure-activity relationships, holds the potential for the development of novel therapeutic agents with improved efficacy and reduced side effects.

Expansion into Emerging Application Areas beyond Traditional Medicinal Chemistry

While the primary focus of research on this compound has been in medicinal chemistry, its unique chemical properties suggest potential applications in other fields. The extended π-system and the presence of multiple nitrogen atoms make this scaffold a candidate for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), sensors, or corrosion inhibitors. The ability of the hydrazino group to form stable complexes with metal ions could also be exploited in the design of novel catalysts or metal-organic frameworks (MOFs). Exploring these non-traditional applications could open up new avenues of research and lead to the discovery of novel functional materials with unique properties.

Q & A

Q. Basic: What are the standard synthetic routes for 4-hydrazino-5-phenylpyrimidine, and what key reagents are involved?

The compound is typically synthesized via hydrazinolysis of a halogenated precursor (e.g., 5-phenyl-4-chloropyrimidine) using hydrazine hydrate under reflux conditions in ethanol. For example, hydrazine hydrate reacts with the chloro-substituted pyrimidine at elevated temperatures (80–90°C) for 5–8 hours, followed by recrystallization from ethanol to isolate the product . Catalysts like triethylamine may enhance yield by neutralizing HCl byproducts.

Q. Advanced: How can reaction conditions be optimized to minimize side products during hydrazine substitution?

Side products such as dihydrazino derivatives or decomposition products can arise from excess hydrazine or prolonged heating. Optimization strategies include:

  • Stoichiometric control : Limiting hydrazine to 1.2–1.5 equivalents.
  • Temperature modulation : Maintaining reflux temperatures below 90°C to prevent ring-opening reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility but require shorter reaction times to avoid byproducts .

Structural Characterization

Q. Basic: What analytical techniques are essential for confirming the structure of this compound?

Key methods include:

  • NMR spectroscopy : 1^1H NMR (δ 8.5–9.0 ppm for pyrimidine protons; δ 4.0–5.0 ppm for NH2_2) and 13^{13}C NMR (C-4 hydrazino group at ~160 ppm).
  • Mass spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 203).
  • X-ray crystallography : Resolves bond angles and confirms substitution patterns .

Q. Advanced: How can contradictory spectral data (e.g., unexpected melting points) be resolved for hydrazino-pyrimidines?

Discrepancies may arise from polymorphism or solvate formation. Techniques include:

  • DSC/TGA : Differentiates polymorphs via thermal behavior.
  • PXRD : Identifies crystalline phases.
  • Solid-state NMR : Resolves structural ambiguities in crystalline vs. amorphous forms .

Reactivity and Functionalization

Q. Basic: What are the common reactivity patterns of the hydrazino group in this compound?

The hydrazino group undergoes:

  • Oxidation : Forms diazenyl or nitrosamine derivatives with HNO2_2 or KMnO4_4.
  • Condensation : Reacts with aldehydes/ketones to yield hydrazones, useful for Schiff base formation .
  • Cyclization : With diketones or β-ketoesters to generate pyrazolo[3,4-d]pyrimidine scaffolds .

Q. Advanced: How does the phenyl substituent at C-5 influence regioselectivity in electrophilic substitution?

The electron-withdrawing pyrimidine ring directs electrophiles (e.g., nitration, sulfonation) to the phenyl group’s meta position. Computational modeling (DFT) can predict reactivity by analyzing charge distribution .

Biological and Medicinal Applications

Q. Basic: What in vitro assays are used to screen this compound for biological activity?

  • Antimicrobial : Broth microdilution assays against S. aureus or E. coli.
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Kinase or protease inhibition studies using fluorescence-based assays .

Q. Advanced: How can structural modifications enhance selectivity for kinase targets?

  • Substitution at C-2 : Introducing methyl or methoxy groups improves ATP-binding pocket affinity.
  • Hybrid scaffolds : Fusion with pyrazole or thiadiazole rings enhances selectivity (e.g., pyrazolo[4,3-e]pyrimidines) .

Data Interpretation and Reproducibility

Q. Basic: How should researchers address inconsistencies in reported synthetic yields?

  • Parameter documentation : Precise recording of solvent purity, temperature gradients, and stirring rates.
  • Reagent sourcing : Use anhydrous hydrazine to avoid variability from hydrate forms .

Q. Advanced: What strategies validate computational predictions of hydrazino-pyrimidine reactivity?

  • Correlation experiments : Compare DFT-calculated activation energies with experimental kinetic data.
  • Isotopic labeling : 15^{15}N-labeled hydrazine tracks reaction pathways via 15^{15}N NMR .

Derivative Development

Q. Basic: What are practical methods to generate this compound derivatives?

  • N-Alkylation : React with alkyl halides (e.g., methyl iodide) in DMF/K2_2CO3_3.
  • Cross-coupling : Suzuki-Miyaura reactions to functionalize the phenyl group .

Q. Advanced: How can tandem reactions streamline complex heterocycle synthesis?

One-pot protocols combining hydrazinolysis and cyclization (e.g., with barbituric acid) yield fused pyrimidines under solvent-free conditions, reducing purification steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.